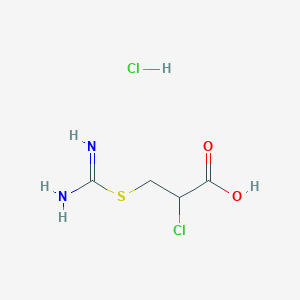

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride is a compound with the molecular formula C4H8Cl2N2O2S and a molecular weight of 219.09 g/mol. It is also known by its IUPAC name, 3-[(Aminoiminomethyl)thio]-2-chloro-propanoic acid hydrochloride. This compound is primarily used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride typically involves the reaction of 2-chloropropanoic acid with thiourea under acidic conditions. The reaction proceeds as follows:

Starting Materials: 2-chloropropanoic acid and thiourea.

Reaction Conditions: The reaction is carried out in an acidic medium, usually hydrochloric acid, at a controlled temperature.

Procedure: The 2-chloropropanoic acid is dissolved in hydrochloric acid, and thiourea is added to the solution. The mixture is stirred and heated to facilitate the reaction, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.

Purification: The product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The sulfur atom can undergo oxidation to form sulfoxides or sulfones.

Hydrolysis: The compound can be hydrolyzed to yield 2-chloropropanoic acid and thiourea derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Oxidizing Agents: Hydrogen peroxide or other peroxides are used for oxidation reactions.

Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Sulfoxides and sulfones are major products of oxidation.

Hydrolysis Products: 2-chloropropanoic acid and thiourea derivatives are formed upon hydrolysis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride is in organic synthesis. It serves as a building block for the synthesis of more complex organic molecules. The compound can undergo various chemical reactions, making it valuable in the development of novel compounds in medicinal chemistry and pharmaceutical research.

Biological Studies

Research into the biological activities of this compound has revealed its potential in several areas:

- Antimicrobial Properties : Initial studies indicate that 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride may exhibit antimicrobial activities, making it a candidate for further exploration in the treatment of bacterial infections.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to applications in drug development targeting metabolic pathways.

Medicinal Chemistry

In the realm of medicinal chemistry, ongoing research is focused on exploring the compound's potential as a precursor for drug development. Its structural features allow it to interact with various molecular targets, which may lead to the development of new therapeutic agents.

Industrial Applications

Beyond research, 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride finds utility in industrial applications. It is used in the production of various chemicals and intermediates, contributing to advancements in chemical manufacturing processes.

Case Studies

Several studies have highlighted the applications and biological activities of this compound:

- A study examining the antimicrobial efficacy demonstrated that derivatives similar to this compound could inhibit bacterial growth effectively.

- Research into enzyme inhibition revealed that 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride could act as a potent inhibitor against specific metabolic enzymes.

Wirkmechanismus

The mechanism of action of 3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may affect metabolic pathways by modifying enzyme activity or protein function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloropropanoic acid: A simpler analog with similar reactivity but lacking the sulfur and carbamimidoyl groups.

Thiourea Derivatives: Compounds containing the thiourea moiety but with different substituents.

Uniqueness

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Biologische Aktivität

3-Carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride (CAS No. 54598-78-6) is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and research findings.

- Molecular Formula : C4H8Cl2N2O2S

- Molecular Weight : 219.09 g/mol

- IUPAC Name : 3-[(Aminoiminomethyl)thio]-2-chloro-propanoic acid hydrochloride

The biological activity of 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride is attributed to its ability to interact with various molecular targets, including enzymes and proteins. The compound may inhibit specific enzymatic activities, thereby affecting metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in amino acid metabolism and other biochemical pathways.

- Protein Interaction : The compound can modify protein functions, potentially altering cellular processes.

Biological Activity

Research indicates several areas where this compound exhibits notable biological activity:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : There are indications that the compound could interfere with cancer cell proliferation by disrupting metabolic pathways essential for tumor growth.

- Neuroprotective Effects : Some studies have hinted at its potential role in protecting neuronal cells, which could have implications for neurodegenerative diseases.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various compounds, including 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride, showed promising results against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Carbamimidoylsulfanyl-2-chloropropanoic acid | Staphylococcus aureus | 32 |

| 3-Carbamimidoylsulfanyl-2-chloropropanoic acid | Escherichia coli | 64 |

Anticancer Activity

In vitro studies assessed the effects of the compound on cancer cell lines such as HeLa and MCF-7. The results indicated that treatment with the compound resulted in a significant reduction in cell viability.

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| HeLa | 15 | 24 |

| MCF-7 | 20 | 24 |

Applications in Medicinal Chemistry

The unique structure of 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride positions it as a valuable intermediate in organic synthesis and drug development. Its ability to undergo various chemical reactions allows for the creation of derivatives that could enhance its biological activity or selectivity.

Eigenschaften

CAS-Nummer |

54598-78-6 |

|---|---|

Molekularformel |

C4H8Cl2N2O2S |

Molekulargewicht |

219.09 g/mol |

IUPAC-Name |

[amino-(2-carboxy-2-chloroethyl)sulfanylmethylidene]azanium;chloride |

InChI |

InChI=1S/C4H7ClN2O2S.ClH/c5-2(3(8)9)1-10-4(6)7;/h2H,1H2,(H3,6,7)(H,8,9);1H |

InChI-Schlüssel |

WHSGRJMDFWVKSS-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)Cl)SC(=N)N.Cl |

Kanonische SMILES |

C(C(C(=O)O)Cl)SC(=[NH2+])N.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.